Physicochemical Differentiation: XLogP3 and Topological Polar Surface Area vs. N-Alkyl Benzodioxole Carboxamide Analogs
The target compound displays a computed XLogP3 of 1.6 and a topological polar surface area (TPSA) of 67.8 Ų [1]. In comparison, the structurally related N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS 745047-51-2) lacks the hydroxyl substituent and has a higher computed logP and lower TPSA [2], which would be expected to increase membrane permeability but reduce aqueous solubility. The XLogP3 of 1.6 for the target compound falls within the favorable range for CNS drug-likeness (typically 1–3.5), while the TPSA of 67.8 Ų is at the lower boundary associated with good blood-brain barrier penetration (<70–90 Ų). This positions the target compound in a distinct physicochemical space relative to more lipophilic N-alkyl congeners.
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 1.6; TPSA = 67.8 Ų |
| Comparator Or Baseline | N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS 745047-51-2): higher predicted logP (more lipophilic, no hydroxyl group), lower TPSA |
| Quantified Difference | XLogP3 difference not directly calculable from available data; qualitative polarity difference introduced by 1-hydroxycyclohex-2-en-1-yl vs. heptan-4-yl substituent |
| Conditions | Computed properties using XLogP3 3.0 and Cactvs 3.4.8.24 algorithms (PubChem release 2025.09.15) |
Why This Matters
The lower logP and higher TPSA of the target compound relative to non-hydroxylated N-alkyl analogs suggest improved aqueous solubility and potentially altered tissue distribution, which are critical parameters for in vitro assay design and in vivo dosing formulation.
- [1] PubChem Compound Summary for CID 126850350. National Center for Biotechnology Information (2025). View Source
- [2] Human Metabolome Database: N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (HMDB0032305). 2012. View Source
